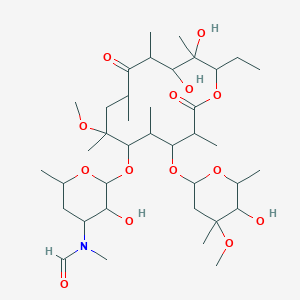
Clarithromycin EP Impurity H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clarithromycin EP Impurity H, also known as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, is a derivative of clarithromycin. Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Impurity H is one of the related substances that can be found during the synthesis and degradation of clarithromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clarithromycin EP Impurity H involves the demethylation and formylation of clarithromycin. The process typically includes the use of reagents such as acetonitrile and water, with specific reaction conditions to achieve the desired impurity .
Industrial Production Methods
Industrial production of this compound is generally carried out during the manufacturing of clarithromycin. The impurity is isolated and characterized using high-performance liquid chromatography (HPLC) and other analytical techniques to ensure its purity and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Clarithromycin EP Impurity H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, and various acids and bases. The conditions for these reactions are typically controlled to maintain the stability of the compound and to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of clarithromycin, which are analyzed and characterized to ensure their purity and compliance with regulatory standards .
Scientific Research Applications
Clarithromycin EP Impurity H has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological systems and its potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of clarithromycin formulations.
Industry: Used in quality control and regulatory compliance during the manufacturing of clarithromycin .
Mechanism of Action
The mechanism of action of Clarithromycin EP Impurity H involves its interaction with bacterial ribosomes, similar to clarithromycin. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to the bacteriostatic or bactericidal effects . The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and interference with amino acid translocation during protein assembly .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.
Clarithromycin EP Impurity B: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.
Clarithromycin EP Impurity C: 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A.
Uniqueness
Clarithromycin EP Impurity H is unique due to its specific structural modifications, including the demethylation and formylation of clarithromycin. These modifications can affect its stability, solubility, and interactions with biological systems, making it an important compound for analytical and regulatory purposes .
Properties
Molecular Formula |
C38H67NO14 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
N-[2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
InChI |
InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3 |
InChI Key |
MQUSOKRVLWZDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















